molecular formula C10H15ClN2OS B7985604 (R)-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

(R)-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B7985604
M. Wt: 246.76 g/mol
InChI Key: RIQYQDRXQXBQKD-DDWIOCJRSA-N
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Description

®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a pyrrolidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiophene precursor.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in the substituents attached to the ring.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various functional groups.

Uniqueness

®-3-methyl-N-(pyrrolidin-3-yl)thiophene-2-carboxamide hydrochloride is unique due to the specific combination of the thiophene ring, pyrrolidine ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-[(3R)-pyrrolidin-3-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-7-3-5-14-9(7)10(13)12-8-2-4-11-6-8;/h3,5,8,11H,2,4,6H2,1H3,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQYQDRXQXBQKD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N[C@@H]2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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